

# maleimide-mono-amide-DOTA structure and properties

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**Compound Focus:** Maleimide-DOTA-GA

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## Functional Properties & Mechanism of Action

Maleimide-mono-amide-DOTA acts as a critical linker that connects a targeting molecule (like an antibody or peptide) to a payload (a radionetal or cytotoxic drug) [1] [2].

- **DOTA Chelator:** The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a macrocyclic chelator known for forming exceptionally stable and inert complexes with a wide range of metal ions, including the radiometals  $^{68}\text{Ga}$  (for PET imaging),  $^{177}\text{Lu}$ , and  $^{90}\text{Y}$  (for therapy) [3] [4]. This stability is crucial for safety and efficacy in medical applications [3].
- **Maleimide Group:** This group is highly reactive toward **thiols** (-SH groups), such as those found in the amino acid cysteine. This reaction proceeds efficiently under mild, physiological conditions (e.g., pH 7-8, room temperature or 37°C), allowing for site-specific conjugation to biomolecules [5] [2] [4]. The reaction forms a stable thioether bond [4].
- **Mechanism as an ADC Linker:** In the synthesis of Antibody-Drug Conjugates (ADCs) and Nanobody-Drug Conjugates (NDCs), Maleimide-DOTA is classified as a **non-cleavable linker** [1] [6]. This means the connection between the drug and the antibody remains intact in the bloodstream, and the active drug is only released upon internalization and complete degradation of the antibody within the target cell [7].

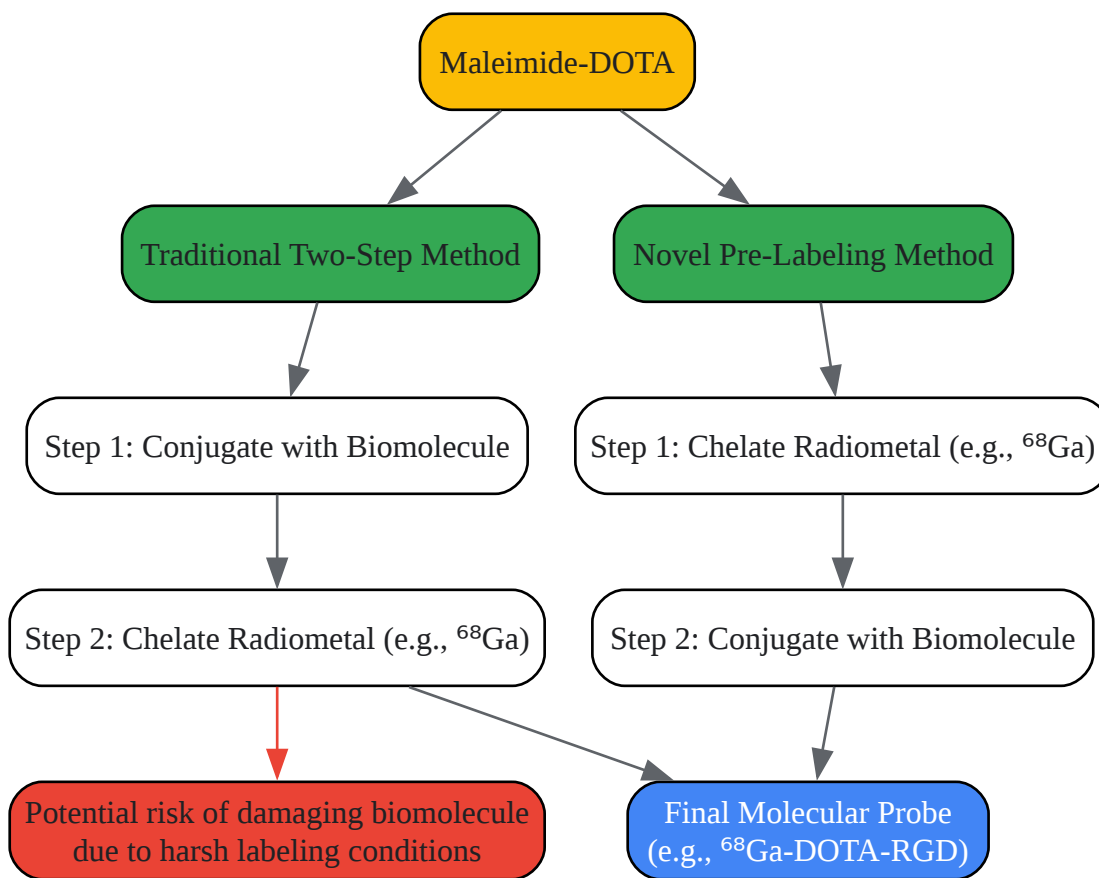
## Applications in Bioconjugation & Imaging

The primary application of Maleimide-mono-amide-DOTA is in the preparation of molecular imaging probes and targeted radiopharmaceuticals.

## Site-Specific Radiolabeling of Biomolecules

The maleimide-thiol chemistry is ideal for site-specific modification. This is particularly useful for proteins like affibodies and nanobodies, where random conjugation can impair target binding [8]. A key advantage is the ability to use a **pre-labeling strategy**, where the DOTA chelator is first complexed with the radionetal (e.g.,  $^{68}\text{Ga}$ ) before conjugation to the sensitive biomolecule. This avoids exposing the biomolecule to the potentially harsh conditions (high temperature, low pH) of the metal chelation step [5].

The following diagram illustrates the two primary strategies for using Maleimide-DOTA in probe synthesis:



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A 2023 proof-of-principle study successfully applied the pre-labeling strategy to prepare three different probes under mild conditions (pH  $\sim$ 8.0, room temperature/37°C), demonstrating the versatility of this approach [5].

- **Conjugation to Peptides:** Used to create targeted imaging probes like  $^{68}\text{Ga}$ -DOTA-RGD for visualizing integrin  $\alpha\beta$ 3 expression in tumors [5].

- **Conjugation to Proteins:** Applied to label bovine serum albumin (BSA) as a model protein and recombinant affibody molecules for cancer targeting [5] [8].
- **Conjugation to Small Molecules:** Used to attach the chelator to folate (FA), creating  $^{68}\text{Ga}$ -DOTA-FA for targeting folate receptor-positive cancers [5].

## Experimental Protocols

The following methodology, adapted from recent literature, details the pre-labeling strategy for preparing a  $^{68}\text{Ga}$ -labeled DOTA-RGD peptide [5].

### Materials

- **Chelator:** Maleimide-mono-amide-DOTA (DOTA-Mal) [5].
- **Radionuclide:**  $^{68}\text{Ga}$  eluted in 0.05 M HCl from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator [5].
- **Targeting Molecule:** Thiol-functionalized RGD peptide [5].
- **Reducing Agent:** Tris(2-carboxyethyl)phosphine (TCEP) [5].
- **Buffers:** Sodium acetate (0.25 M, pH 5.5), Phosphate-Buffered Saline (PBS, pH 7.4), 20x PBS (0.2 M, pH 7.4) [5].
- **Purification:** PD-10 desalting column [5].

### Step-by-Step Procedure

- **Preparation of  $^{68}\text{Ga}$ -DOTA-Mal Complex**
  - Dissolve 50  $\mu\text{g}$  of DOTA-Mal in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial.
  - Add 2.4 mL of freshly eluted  $^{68}\text{GaCl}_3$  solution.
  - Incubate the mixture for **10 minutes at 95°C** with continuous stirring.
  - After incubation, pass the solution through a **0.22  $\mu\text{m}$  sterile filter**. The resulting  $^{68}\text{Ga}$ -DOTA-Mal complex is now ready for conjugation [5].
- **Reduction of the Thiol-Modified Peptide**
  - Incubate 400  $\mu\text{g}$  of the thiol-RGD peptide in 0.1 mL PBS (pH 7.4) with a 1.5-fold molar equivalent of **TCEP**.
  - Allow the reduction to proceed for **5 minutes at room temperature**. This step ensures the peptide's thiol groups are free and reactive [5].

- **Conjugation of  $^{68}\text{Ga}$ -DOTA-Mal to the Peptide**

- Adjust the pH of the  $^{68}\text{Ga}$ -DOTA-Mal solution to **7.4–8.3** by adding 20x PBS and 0.5 M NaOH.
- Add the TCEP-reduced HS-RGD peptide directly to the pH-adjusted  $^{68}\text{Ga}$ -DOTA-Mal solution.
- Incubate the reaction mixture for **20 minutes at 37°C** with continuous stirring [5].

- **Purification of the Final Product**

- Pass the conjugation reaction mixture through a **pre-equilibrated PD-10 desalting column**, using PBS as the eluent.
- Collect the purified  **$^{68}\text{Ga}$ -DOTA-RGD** conjugate. The product should be formulated in a sterile, isotonic solution suitable for in vitro or in vivo use [5].

## Comparative Advantages

The utility of Maleimide-DOTA becomes clear when compared to other common conjugation methods.

Conjugation Method	Key Feature	Advantage of Maleimide-DOTA
<b>Amino-directed (Lysine)</b>	Reacts with primary amines [4].	<b>Site-specificity:</b> Thiol groups are rarer than lysines, allowing for more controlled, homogeneous conjugation [5] [4].
<b>Carboxyl-directed</b>	Reacts with carboxylic acid groups [4].	<b>Mild Conditions:</b> Maleimide-thiol reaction occurs efficiently under gentle, physiological pH and temperature, preserving bioactivity [5] [2].
<b>Click Chemistry (e.g., SPAAC)</b>	Uses bioorthogonal groups like azide/DBCO [9].	<b>Simplicity &amp; Proven Utility:</b> A well-established, robust chemistry that doesn't require metabolic engineering of the target biomolecule [4].

This combination of stable chelation, specific conjugation under mild conditions, and proven success in generating targeted probes makes Maleimide-mono-amide-DOTA an indispensable tool in radiopharmaceutical development and targeted drug delivery systems.

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